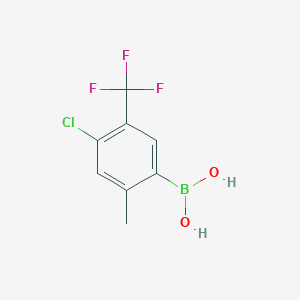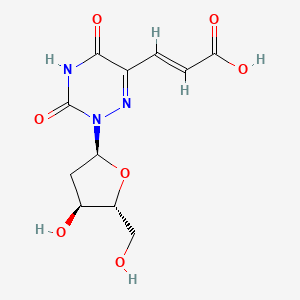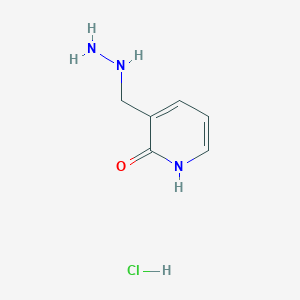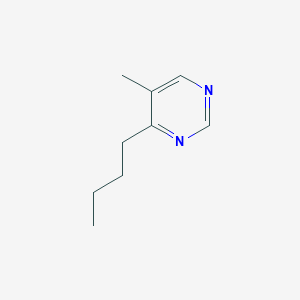
Ethyl-(5-methyl-pyrazin-2-ylmethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-Methylpyrazin-2-yl)methyl)ethanamine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Methylpyrazin-2-yl)methyl)ethanamine typically involves the reaction of 5-methylpyrazine-2-carbaldehyde with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 5-methylpyrazine-2-carbaldehyde and ethylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, at a temperature range of 25-50°C.
Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of N-((5-Methylpyrazin-2-yl)methyl)ethanamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-((5-Methylpyrazin-2-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-((5-Methylpyrazin-2-yl)methyl)ethanone, while reduction may produce N-((5-Methylpyrazin-2-yl)methyl)ethanol.
Applications De Recherche Scientifique
N-((5-Methylpyrazin-2-yl)methyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-((5-Methylpyrazin-2-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methylpyrazin-2-yl)methanol: A related compound with a hydroxyl group instead of an amine group.
N-Methylpyrazine: A simpler derivative of pyrazine with a methyl group attached to the nitrogen atom.
2,5-Dimethylpyrazine: A pyrazine derivative with two methyl groups.
Uniqueness
N-((5-Methylpyrazin-2-yl)methyl)ethanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrazine ring with an ethanamine side chain makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H13N3 |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
N-[(5-methylpyrazin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H13N3/c1-3-9-5-8-6-10-7(2)4-11-8/h4,6,9H,3,5H2,1-2H3 |
Clé InChI |
DNGJZBJJVLUHAP-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=NC=C(N=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


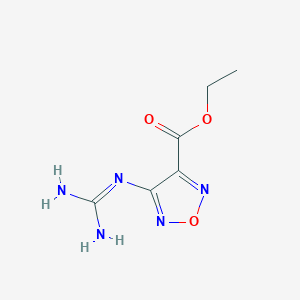
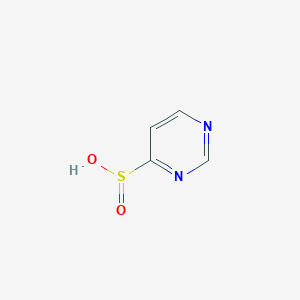



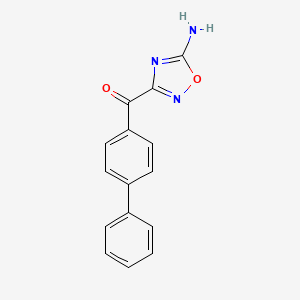
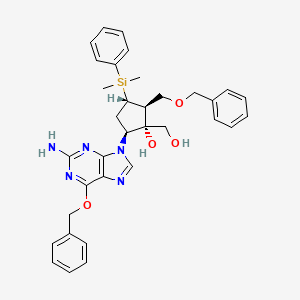
![6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13114920.png)

